

In-Depth Technical Guide to Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Aminooxy-PEG3-bromide*

Cat. No.: *B611192*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Boc-Aminooxy-PEG3-bromide**, a heterobifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Boc-Aminooxy-PEG3-bromide

Boc-Aminooxy-PEG3-bromide is a valuable chemical tool in bioconjugation and drug discovery. Its structure incorporates a Boc-protected aminooxy group, a flexible three-unit polyethylene glycol (PEG) spacer, and a reactive bromide terminus. This combination of features allows for the sequential and controlled linkage of two different molecular entities.

Physicochemical Data

The fundamental properties of **Boc-Aminooxy-PEG3-bromide** are summarized below.

| Property | Value | Reference(s) |
|------------------|---|--------------|
| Molecular Weight | 372.26 g/mol | [1] |
| Exact Mass | 371.0944 g/mol | [1] |
| Chemical Formula | C13H26BrNO6 | [1] |
| CAS Number | 918132-15-7 | [1] |
| IUPAC Name | tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)carbamate | |
| Purity | Typically >95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DCM, DMF | |

Structural Information

| Feature | Description |
|-----------------------------|---|
| Boc-protected Aminoxy Group | The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the aminoxy moiety, preventing premature reactions. It can be readily removed under mild acidic conditions to reveal the reactive aminoxy group. |
| PEG3 Spacer | The hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugate. The three PEG units provide a flexible linker of a defined length, which is often critical for optimizing the biological activity of the final conjugate. |
| Bromide Terminus | The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for efficient conjugation to nucleophiles such as amines, thiols, and hydroxyl groups.[1][2] |

Applications in PROTAC Development

Boc-Aminoxy-PEG3-bromide is extensively utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

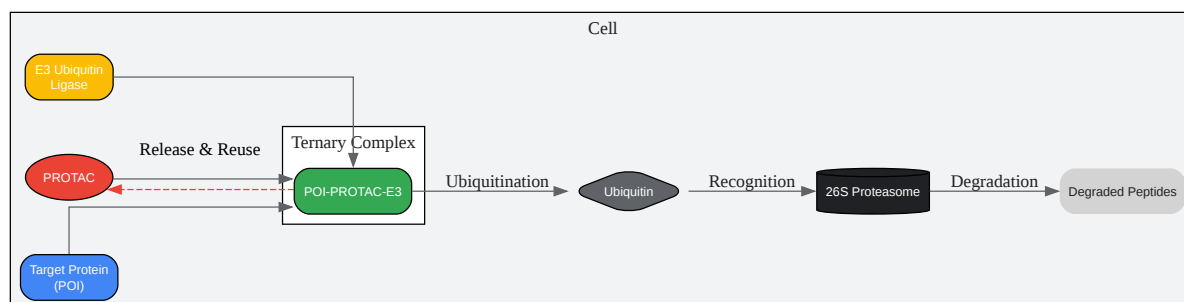
Role in PROTAC Synthesis

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The flexible PEG3 chain of **Boc-Aminoxy-PEG3-bromide** allows for the spatial orientation of the two ligands to be optimized for efficient ternary complex formation.

The heterobifunctional nature of **Boc-Aminoxy-PEG3-bromide** enables a modular and sequential approach to PROTAC synthesis. Typically, one of the ligands (either for the target protein or the E3 ligase) is first conjugated to the bromide end of the linker. Following this, the Boc protecting group is removed, and the second ligand, often containing an aldehyde or ketone, is attached via the aminoxy group to form a stable oxime linkage.

Signaling Pathway of PROTACs

The general mechanism of action for a PROTAC is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific protocols for **Boc-Aminoxy-PEG3-bromide** are not readily available in the public domain, the following are representative procedures for the key reactions involved in its use for bioconjugation, based on protocols for similar heterobifunctional PEG linkers. Note: These protocols may require optimization for specific substrates and reaction conditions.

Nucleophilic Substitution with the Bromide Terminus

This protocol describes a general method for conjugating a molecule containing a primary amine (Ligand 1) to the bromide end of **Boc-Aminoxy-PEG3-bromide**.

Materials:

- **Boc-Aminoxy-PEG3-bromide**
- Ligand 1 (containing a primary amine)
- Anhydrous N,N-Dimethylformamide (DMF)

- N,N-Diisopropylethylamine (DIPEA)
- Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

- Dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
- Add DIPEA (2.0-3.0 equivalents) to the solution.
- Add a solution of **Boc-Aminooxy-PEG3-bromide** (1.1-1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the Boc-Aminooxy-PEG3-Ligand 1 conjugate.

Deprotection of the Boc-Aminooxy Group

This protocol outlines the removal of the Boc protecting group to liberate the reactive aminooxy functionality.

Materials:

- Boc-Aminooxy-PEG3-Ligand 1 conjugate
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Procedure:

- Dissolve the Boc-Aminooxy-PEG3-Ligand 1 conjugate (1.0 equivalent) in DCM.
- Add TFA to the solution to a final concentration of 20-50% (v/v).
- Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or another suitable solvent may be necessary to ensure complete removal of TFA.
- The resulting deprotected product, Aminooxy-PEG3-Ligand 1, is often obtained as a TFA salt and can be used in the next step without further purification.

Oxime Ligation

This protocol describes the reaction of the deprotected aminooxy group with a molecule containing an aldehyde or ketone (Ligand 2) to form a stable oxime bond.

Materials:

- Aminooxy-PEG3-Ligand 1 (TFA salt)
- Ligand 2 (containing an aldehyde or ketone)
- Anhydrous buffer (e.g., sodium acetate buffer, pH 4.5-5.5) or an organic solvent (e.g., ethanol, DMF)
- Aniline (optional, as a catalyst)

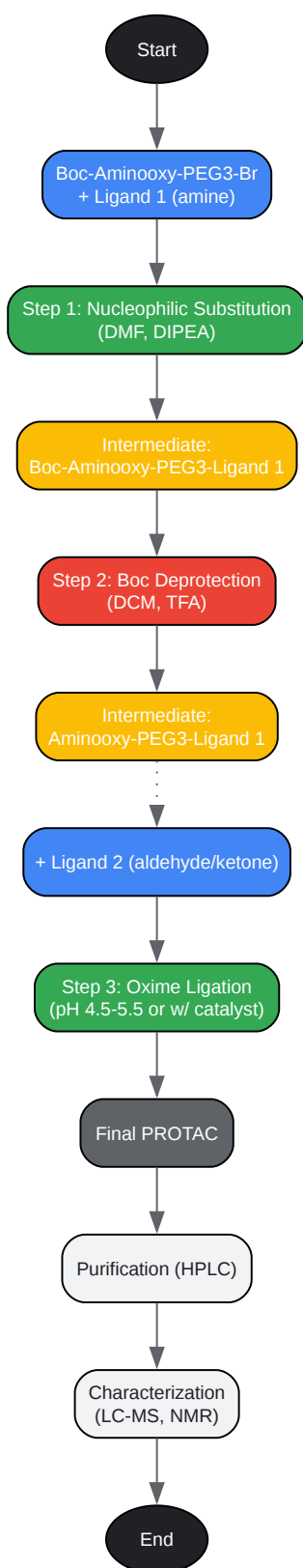
Procedure:

- Dissolve Aminooxy-PEG3-Ligand 1 (1.0 equivalent) and Ligand 2 (1.0-1.2 equivalents) in the chosen solvent.

- If using a catalyst, add aniline to a final concentration of 10-100 mM. The use of a catalyst can significantly increase the reaction rate, especially at neutral pH.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, the final conjugate can be purified by an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using **Boc-Aminooxy-PEG3-bromide**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for PROTAC synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. t-Boc-Aminooxy-PEG3-bromide, 918132-15-7 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Boc-Aminooxy-PEG3-bromide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611192#molecular-weight-of-boc-aminooxy-peg3-bromide\]](https://www.benchchem.com/product/b611192#molecular-weight-of-boc-aminooxy-peg3-bromide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com